molecular formula C17H19NO3 B266937 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid

4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid

Cat. No. B266937
M. Wt: 285.34 g/mol
InChI Key: QNZKONWPFABXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid, also known as EMA, is a chemical compound that has been studied for its potential applications in scientific research. EMA is a derivative of benzoic acid and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid. One direction is to further investigate its potential applications in cancer research and the development of new cancer therapies. Another direction is to investigate its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further research is also needed to determine the optimal dosage and toxicity of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid for various applications.

Synthesis Methods

The synthesis of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with 3-ethoxybenzylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid as a white solid with a melting point of 175-177°C.

Scientific Research Applications

4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been studied for its potential applications in various scientific research fields. One of the most promising applications of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid is in the field of cancer research. Studies have shown that 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-[(3-ethoxyphenyl)methylamino]-3-methylbenzoic acid

InChI

InChI=1S/C17H19NO3/c1-3-21-15-6-4-5-13(10-15)11-18-16-8-7-14(17(19)20)9-12(16)2/h4-10,18H,3,11H2,1-2H3,(H,19,20)

InChI Key

QNZKONWPFABXEQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C

Origin of Product

United States

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